3,6-dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide is a heterocyclic compound that belongs to the pyrazolopyridine family This compound is characterized by its unique structure, which includes cyclopropyl groups and a pyrazolo[3,4-b]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide typically involves the reaction of aminopyrazoles with 1,2-diketones in refluxing acetic acid . This method yields the desired pyrazolopyridine derivative in high yields. Another approach involves the refluxing of a mixture of pyrazole and 1,3-dicarbonyl compounds in 1,4-dioxane, followed by the addition of phosphorus oxychloride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
3,6-Dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbohydrazide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3,6-Dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has potential as a bioactive molecule, with studies exploring its interactions with various biological targets.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: It may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3,6-dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
3,6-Dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid: This compound shares a similar core structure but differs in the functional group at the 4-position.
1-Methyl-3,6-diphenyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide: Another related compound with phenyl groups instead of cyclopropyl groups.
Uniqueness
3,6-Dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide is unique due to its cyclopropyl groups, which impart distinct steric and electronic properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C14H17N5O |
---|---|
Molecular Weight |
271.32 g/mol |
IUPAC Name |
3,6-dicyclopropyl-1-methylpyrazolo[3,4-b]pyridine-4-carbohydrazide |
InChI |
InChI=1S/C14H17N5O/c1-19-13-11(12(18-19)8-4-5-8)9(14(20)17-15)6-10(16-13)7-2-3-7/h6-8H,2-5,15H2,1H3,(H,17,20) |
InChI Key |
RYFVBMKXEOTJHA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=CC(=N2)C3CC3)C(=O)NN)C(=N1)C4CC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.